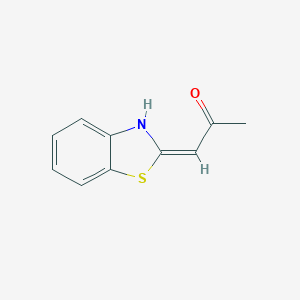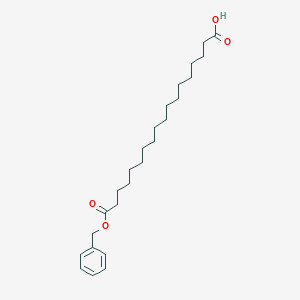![molecular formula C19H19N3O3 B070687 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one CAS No. 165615-84-9](/img/structure/B70687.png)
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as a selective dopamine D3 receptor antagonist and has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Scientific Research Applications
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D3 receptors, which are involved in the regulation of reward and motivation. This compound has been studied for its potential use in the treatment of drug addiction, depression, and schizophrenia.
Mechanism Of Action
The mechanism of action of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one involves its ability to selectively block dopamine D3 receptors. This receptor subtype is involved in the regulation of reward and motivation, and its blockade has been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition.
Biochemical And Physiological Effects
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have antidepressant and antipsychotic effects in animal models of depression and schizophrenia.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one is its high selectivity for dopamine D3 receptors. This allows for more precise targeting of this receptor subtype, which is involved in the regulation of reward and motivation. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Future Directions
There are several future directions for the study of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists. Another potential direction is the study of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders should be further explored.
Synthesis Methods
The synthesis of 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one involves a multi-step process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenylmethylenemalononitrile. The second step involves the reaction of 2,5-dimethoxyphenylmethylenemalononitrile with hydrazine hydrate to form 5-(2,5-dimethoxyphenyl)imidazole-4-carboxaldehyde. The final step involves the reaction of 5-(2,5-dimethoxyphenyl)imidazole-4-carboxaldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one.
properties
CAS RN |
165615-84-9 |
|---|---|
Product Name |
5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one |
Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-[(2,5-dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one |
InChI |
InChI=1S/C19H19N3O3/c1-24-13-3-4-18(25-2)12(7-13)9-15-14-10-17-16(21-19(23)22-17)8-11(14)5-6-20-15/h3-4,7-8,10H,5-6,9H2,1-2H3,(H2,21,22,23) |
InChI Key |
CJUGSAUGBTZRFB-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)CC2=C3C=C4C(=NC(=O)N4)C=C3CCN2 |
SMILES |
COC1=CC(=C(C=C1)OC)CC2=NCCC3=CC4=C(C=C32)NC(=O)N4 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2=C3C=C4C(=NC(=O)N4)C=C3CCN2 |
synonyms |
2H-Imidazo[4,5-g]isoquinolin-2-one, 5-[(2,5-dimethoxyphenyl)methyl]-1,3,7,8-tetrahydro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



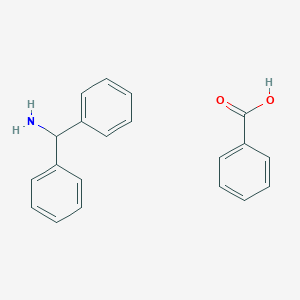
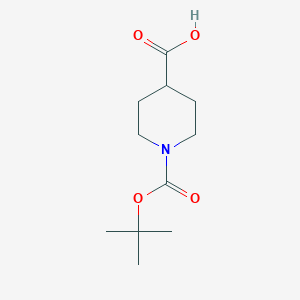
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)
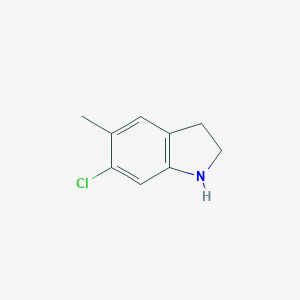
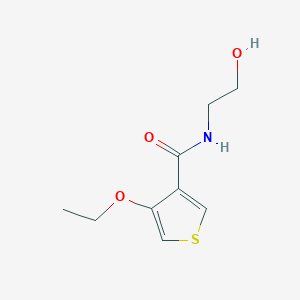
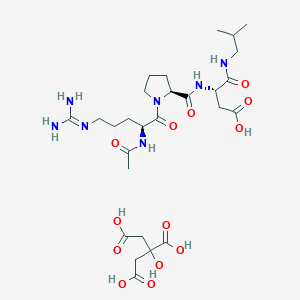


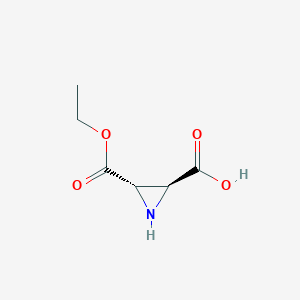

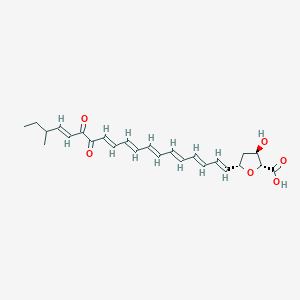
![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)
